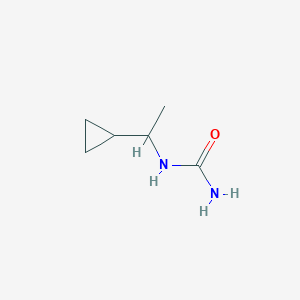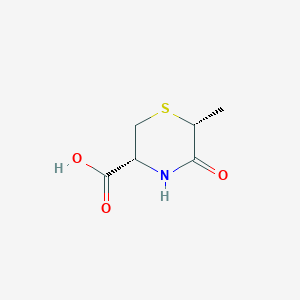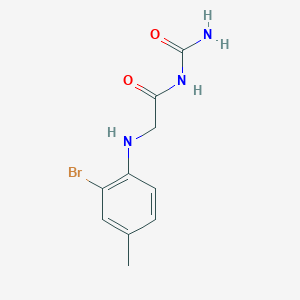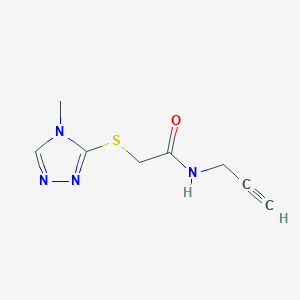
3-Ethoxy-2-((4-fluorobenzyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-((4-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H15FO3 It is a benzaldehyde derivative characterized by the presence of an ethoxy group and a fluorobenzyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-((4-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-((4-fluorobenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy or fluorobenzyl groups.
Major Products Formed
Oxidation: 3-Ethoxy-2-((4-fluorobenzyl)oxy)benzoic acid.
Reduction: 3-Ethoxy-2-((4-fluorobenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-2-((4-fluorobenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2-((4-fluorobenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethoxy-4-((2-fluorobenzyl)oxy)benzaldehyde
- 3-((4-Fluorobenzyl)oxy)benzaldehyde
- 2-((3-Fluorobenzyl)oxy)benzaldehyde
Uniqueness
3-Ethoxy-2-((4-fluorobenzyl)oxy)benzaldehyde is unique due to the specific positioning of the ethoxy and fluorobenzyl groups on the benzaldehyde core. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C16H15FO3 |
|---|---|
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
3-ethoxy-2-[(4-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15FO3/c1-2-19-15-5-3-4-13(10-18)16(15)20-11-12-6-8-14(17)9-7-12/h3-10H,2,11H2,1H3 |
Clé InChI |
GPIPCGAGOFOHIW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





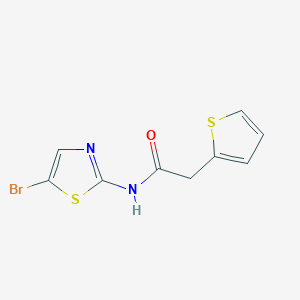

![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
